N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide
Description
N-(4-Methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide is a synthetic small molecule featuring a dihydropyridazine core substituted with a 4-methoxyphenyl carboxamide group and a 4-phenylpiperazine ethyl side chain. The dihydropyridazine scaffold is less commonly explored than its dihydropyridine counterparts but shares structural similarities that may confer unique pharmacological properties. The 4-methoxyphenyl group may enhance metabolic stability and membrane permeability compared to unsubstituted phenyl derivatives .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-33-20-9-7-18(8-10-20)25-24(32)21-11-12-22(30)29(26-21)17-23(31)28-15-13-27(14-16-28)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTUMHISWQFGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as sodium cyanoborohydride for reductive amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction controls ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly in targeting triple-negative breast cancer.
Biological Research: It is used in molecular docking studies to understand its interactions with various biological targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are involved in cancer cell proliferation and angiogenesis . The compound binds to these receptors, blocking their signaling pathways and thereby inhibiting tumor growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Analogues
The compound’s uniqueness lies in its hybrid structure, combining a dihydropyridazine backbone with a 4-phenylpiperazine side chain. Below is a comparative analysis with structurally related compounds from published studies:
Pharmacological Implications
- Dihydropyridazine vs. Dihydropyridines are well-characterized as calcium channel blockers, but the dihydropyridazine scaffold may shift activity toward other targets, such as kinases or phosphodiesterases .
- Role of 4-Phenylpiperazine : The 4-phenylpiperazine group is associated with affinity for serotonin (5-HT₁A/5-HT₂) and dopamine D₂ receptors, suggesting CNS applications . This contrasts with AZ331/AZ257, where thioether and bromophenyl groups likely enhance lipid solubility and prolong half-life .
- Methoxy Substitution : The 4-methoxyphenyl group in the target compound may reduce oxidative metabolism compared to unsubstituted phenyl analogs, improving bioavailability .
Research Findings and Hypotheses
Metabolic Stability
The 4-methoxyphenyl carboxamide and piperazine moieties in the target compound are predicted to confer resistance to cytochrome P450-mediated oxidation, a common metabolic pathway for aryl groups. This contrasts with AZ257’s bromophenyl group, which may undergo debromination or glutathione conjugation .
Receptor Binding Profiling (Theoretical)
- Serotonin Receptors : The 4-phenylpiperazine group may act as a pharmacophore for 5-HT₁A receptor antagonism, as seen in trazodone analogs .
- Kinase Inhibition : The dihydropyridazine core could mimic ATP-binding motifs in kinases, similar to imatinib’s pyridine scaffold.
Solubility and Bioavailability
The target compound’s molecular weight (452.47 g/mol) and logP (estimated >3) suggest moderate solubility in lipid membranes, comparable to AZ331/AZ256. However, the piperazine group may improve aqueous solubility at physiological pH due to its basic nitrogen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
